mPEG16-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxypolyethylene glycol amine (mPEG16-NH2) is a monodisperse polyethylene glycol derivative with a methoxy group at one end and an amine group at the other. This compound is widely used in various fields due to its excellent water solubility, biocompatibility, and reactivity. The presence of the amine group allows for easy conjugation with other molecules, making it a valuable tool in biomedical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Methoxypolyethylene glycol amine can be synthesized through several methods. One common approach involves the reaction of methoxypolyethylene glycol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of methoxypolyethylene glycol amine often involves large-scale reactors and automated systems to maintain consistent quality. The process includes purification steps such as filtration and chromatography to remove impurities and achieve the desired product specifications. The final product is typically stored under controlled conditions to maintain its stability and reactivity .

化学反应分析

Types of Reactions

Methoxypolyethylene glycol amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, aldehydes, and ketones to form stable amide bonds.

Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Conjugation Reactions: The amine group can be used to conjugate methoxypolyethylene glycol amine with proteins, peptides, and other biomolecules

Common Reagents and Conditions

Common reagents used in these reactions include:

Carboxylic Acids: React with the amine group to form amide bonds.

Aldehydes and Ketones: Participate in reductive amination reactions.

N-Hydroxysuccinimide Esters: Facilitate the formation of stable amide bonds with the amine group

Major Products

The major products formed from these reactions include:

Amide Derivatives: Formed from the reaction with carboxylic acids.

Secondary Amines: Resulting from reductive amination reactions.

Conjugated Biomolecules: Such as protein-PEG conjugates, which have enhanced stability and solubility

科学研究应用

Methoxypolyethylene glycol amine has a wide range of scientific research applications, including:

Drug Delivery: Used to modify drugs and enhance their solubility, stability, and bioavailability.

Biomedical Materials: Utilized in the preparation of hydrogels, microspheres, and other materials for tissue engineering and regenerative medicine.

Gene Therapy: Employed to modify gene vectors, improving their stability and transfection efficiency.

Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for imaging and therapeutic purposes

作用机制

The mechanism of action of methoxypolyethylene glycol amine involves its ability to form stable covalent bonds with various functional groups. The amine group reacts readily with carboxylic acids, aldehydes, and ketones, enabling the conjugation of methoxypolyethylene glycol amine with other molecules. This conjugation enhances the solubility, stability, and bioavailability of the modified molecules. The polyethylene glycol segment provides biocompatibility and reduces immunogenicity, making it suitable for biomedical applications .

相似化合物的比较

Methoxypolyethylene glycol amine can be compared with other similar compounds such as:

Methoxypolyethylene glycol carboxymethyl: Contains a carboxyl group instead of an amine group, used for different conjugation reactions.

Methoxypolyethylene glycol propylamine: Has a propylamine group, offering different reactivity and applications.

Methoxypolyethylene glycol succinate acid: Contains a succinate group, used for specific biomedical applications

Methoxypolyethylene glycol amine is unique due to its combination of excellent water solubility, biocompatibility, and reactivity, making it a versatile compound for various scientific and industrial applications .

生物活性

mPEG16-NH2 (methoxy poly(ethylene glycol) amine) is a polyethylene glycol (PEG) derivative characterized by its amino functional group, which enhances its utility in various biological applications. This compound has garnered attention for its potential in drug delivery systems, bioconjugation, and biomedical research due to its biocompatibility, solubility, and ability to modify the pharmacokinetics of therapeutic agents.

- Chemical Formula : C₃₂H₆N₁O₁₃

- Molecular Weight : 735.90 g/mol

- CAS Number : 907577-50-8

- Appearance : Viscous liquid

- Storage Conditions : Recommended at -18°C, protected from light

Pricing and Availability

| Item Number | Weight | Price | Purity |

|---|---|---|---|

| 364616-250L | 250 mg | $275.00 | min. 95% |

| 364616-250H | 250 mg | $345.00 | min. 97% |

| 364616-1L | 1 g | $625.00 | min. 95% |

| 364616-1H | 1 g | $750.00 | min. 97% |

This compound exhibits significant biological activity primarily through its ability to enhance the solubility and stability of therapeutic agents. The amino group facilitates conjugation with various biomolecules, including proteins and peptides, enabling targeted drug delivery and controlled release mechanisms.

In Vitro Studies

- Cell Viability Assays : Studies have shown that this compound-modified compounds demonstrate improved cell viability in various cancer cell lines compared to their unmodified counterparts. This is attributed to reduced immunogenicity and enhanced circulation time in biological systems.

- Gene Expression Modulation : Research indicates that mPEGylation can influence gene expression profiles in treated cells, potentially enhancing therapeutic efficacy through targeted modulation of signaling pathways.

- Protein Conjugation : this compound has been effectively used to conjugate with therapeutic proteins, improving their pharmacokinetics and reducing off-target effects.

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the effectiveness of this compound in improving the biodistribution of drugs. For instance:

- Tumor Targeting : In a study involving tumor-bearing mice, this compound-conjugated chemotherapeutics showed a significant increase in tumor accumulation compared to non-modified drugs, leading to enhanced therapeutic outcomes.

- Pharmacokinetic Profiles : The incorporation of this compound into drug formulations resulted in prolonged circulation times and reduced renal clearance, thereby increasing the overall bioavailability of the drugs.

Case Study 1: this compound in Cancer Therapy

A recent study investigated the use of this compound as a carrier for doxorubicin, a common chemotherapeutic agent. The results indicated that:

- Enhanced Efficacy : The this compound-doxorubicin conjugate exhibited a higher cytotoxic effect on breast cancer cells compared to free doxorubicin.

- Reduced Side Effects : Mice treated with the conjugate showed significantly fewer side effects, such as weight loss and organ toxicity.

Case Study 2: this compound for Vaccine Development

Another study explored the potential of this compound in vaccine formulation. The findings revealed that:

- Improved Immune Response : Vaccines formulated with this compound demonstrated a stronger immune response in animal models compared to traditional formulations.

- Stability Enhancement : The PEGylation process improved the stability of the vaccine components under various storage conditions.

属性

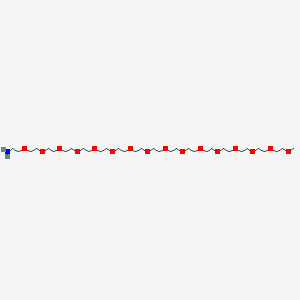

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69NO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-34H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTFEVBTZHBNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。